N-甲基乙酰胺-d7

描述

N-Methylacetamide-d7 (NMAD7) is an isotopically labeled derivative of N-methylacetamide, a compound that has been used extensively in scientific research for a variety of purposes. NMAD7 is a stable, non-toxic compound that has been used as a tracer in a variety of experiments, including those involving metabolic studies, drug metabolism, and protein folding. In addition, NMAD7 has been used in nuclear magnetic resonance (NMR) spectroscopy, as well as in other analytical techniques.

科学研究应用

1. Biochemistry: Protein Structure Analysis

Summary of Application

N-Methylacetamide-d7 is utilized in biochemistry for the study of protein structures. It serves as a model compound for the peptide bond, which is fundamental to protein structure.

Methods of Application

Researchers employ techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to analyze the electronic absorption spectra of N-Methylacetamide-d7. This aids in understanding the UV response of protein backbones.

Results and Outcomes

The application of machine learning techniques to predict electronic absorption spectra has shown that simulations can be nearly 3,000 times faster than quantum calculations, providing a cost-effective tool for simulating optical properties of proteins .

2. Materials Science: Battery Technology

Summary of Application

In materials science, N-Methylacetamide-d7 is used as an electrolyte component in lithium-ion batteries to suppress co-intercalation of propylene carbonate molecules into the graphite anode.

Methods of Application

Cyclic voltammetry and charge-discharge tests are conducted to evaluate the effectiveness of N-Methylacetamide-d7 in improving the cycling stability of the graphite electrode.

Results and Outcomes

Studies have shown that the addition of N-Methylacetamide-d7 results in a first coulombic efficiency of 87.6%, significantly higher than the reference electrolyte .

3. Pharmacology: Ion Solvation and Drug Design

Summary of Application

N-Methylacetamide-d7 is used in pharmacology to understand Li+ binding to an amide plane, which is crucial for the design of novel ion-selective materials and molecular pharmacology applications.

Methods of Application

Experimental evaluation and molecular dynamics simulations with various force-fields are used to study LiCl solvation in N-Methylacetamide-d7.

Results and Outcomes

The research provides insights into the thermodynamics of ion solvation, which is essential for cellular transport and ion homeostasis, and could influence the design of ion-selective materials .

4. Analytical Chemistry: Infrared Spectroscopy

Summary of Application

In analytical chemistry, N-Methylacetamide-d7 is used to study the contributions of amide I, II, and III bands in the infrared spectrum, which are crucial for understanding molecular interactions.

Methods of Application

Density functional theory (DFT) is used to calculate the independent IR spectrum of each component in N-Methylacetamide-d7.

Results and Outcomes

The research helps explain the formation of the amide infrared spectrum, which is significant for organic chemistry, analytical chemistry, and chemical biology .

5. Organic Chemistry: Reaction Mechanism Study

Summary of Application

N-Methylacetamide-d7 is applied in organic chemistry to investigate reaction mechanisms, particularly those involving amides and peptides.

Methods of Application

Advanced quantum chemistry methods are used to study the fine components of N-Methylacetamide-d7, including protonation and hydration states.

Results and Outcomes

The studies provide a deeper understanding of the amide bond’s behavior in various chemical environments, which is fundamental to organic synthesis and drug design .

6. Environmental Science: Green Electrolytes

Summary of Application

In environmental science, N-Methylacetamide-d7 is proposed as a component of eutectic electrolytes for zinc–iodine batteries, offering an environmentally friendly alternative for energy storage.

Methods of Application

The solvated structure of Zn2+ in the presence of N-Methylacetamide-d7 is analyzed using UV-vis absorption spectra to assess the electrolyte’s performance.

Results and Outcomes

The zinc–iodine battery with N-Methylacetamide-d7 based electrolyte shows a capacity retention of 98.7% after 5000 cycles, demonstrating the material’s potential for sustainable energy applications .

This analysis provides a detailed overview of the diverse applications of N-Methylacetamide-d7 across different scientific disciplines, highlighting its versatility and importance in research and industry. Each application is backed by rigorous experimental procedures and has yielded significant results that advance our understanding and capabilities in each respective field.

7. Chemical Kinetics: Reaction Rate Studies

Summary of Application

N-Methylacetamide-d7 is used in chemical kinetics to study the rate of chemical reactions, particularly those involving proton transfer and complex formation.

Methods of Application

Time-resolved spectroscopy and mass spectrometry are employed to monitor reaction intermediates and products in real-time, providing insights into the reaction mechanisms.

Results and Outcomes

The studies have revealed that N-Methylacetamide-d7 can significantly alter the rate of proton transfer reactions, leading to a better understanding of reaction dynamics .

8. Physical Chemistry: Solvation Dynamics

Summary of Application

In physical chemistry, N-Methylacetamide-d7 is used to investigate solvation dynamics and the role of solvent molecules in stabilizing reaction intermediates.

Methods of Application

Ultrafast laser spectroscopy techniques are used to observe the movement of solvent molecules around solute particles, such as ions or small organic molecules.

Results and Outcomes

Research has shown that N-Methylacetamide-d7 can provide a unique environment that affects the solvation shell structure and dynamics, influencing reaction rates and equilibria .

9. Quantum Chemistry: Isotope Effects

Summary of Application

N-Methylacetamide-d7 is important in quantum chemistry for studying isotope effects on chemical properties and reaction mechanisms.

Methods of Application

Computational methods like density functional theory (DFT) and ab initio calculations are used to predict how the replacement of hydrogen with deuterium affects molecular vibrations and energies.

Results and Outcomes

Findings indicate that isotopic substitution with deuterium can lead to measurable changes in bond strengths and reaction pathways, which are critical for understanding molecular behavior at the quantum level .

10. Nuclear Magnetic Resonance (NMR) Spectroscopy: Solvent Effects

Summary of Application

N-Methylacetamide-d7 is utilized in NMR spectroscopy to study solvent effects on chemical shifts and molecular interactions.

Methods of Application

NMR experiments are conducted using N-Methylacetamide-d7 as a solvent to observe changes in chemical shifts and coupling constants, which provide information about the electronic environment of molecules.

Results and Outcomes

The use of N-Methylacetamide-d7 has led to the discovery of subtle solvent-induced shifts that are crucial for accurate structural determination and understanding molecular interactions .

11. Environmental Toxicology: Pollutant Interaction Studies

Summary of Application

N-Methylacetamide-d7 is applied in environmental toxicology to study the interactions between pollutants and biological molecules.

Methods of Application

Bioassays and in vitro experiments are conducted to assess the binding affinity and interaction kinetics of pollutants with biomolecules in the presence of N-Methylacetamide-d7.

Results and Outcomes

The research has provided valuable data on the potential impact of environmental pollutants on biological systems and has helped in the development of new methods for assessing environmental risks .

12. Theoretical Chemistry: Molecular Modeling

Summary of Application

In theoretical chemistry, N-Methylacetamide-d7 is used for molecular modeling to understand the structure and behavior of complex molecular systems.

Methods of Application

Advanced computational techniques, including molecular dynamics and Monte Carlo simulations, are used to model the interactions and properties of N-Methylacetamide-d7 with other molecules.

Results and Outcomes

These models have been instrumental in predicting the behavior of molecular systems, leading to new insights into the design of materials and drugs .

属性

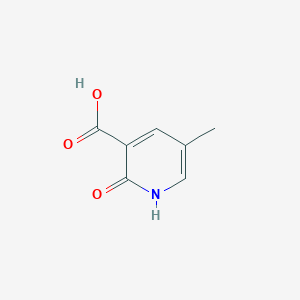

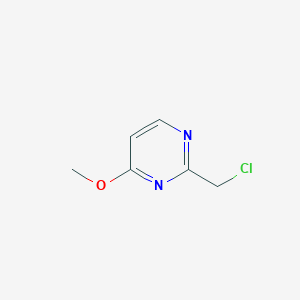

IUPAC Name |

N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-KBKLHOFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

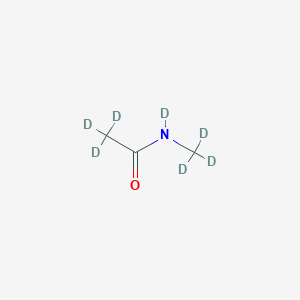

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584116 | |

| Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylacetamide-d7 | |

CAS RN |

3669-74-7 | |

| Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylacetamide-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。